BenchChemオンラインストアへようこそ!

N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine

Lipophilicity Off-target binding Drug-likeness

N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine (CAS 61482-96-0) is a synthetic heterocyclic amine belonging to the aminopyridazine class, characterized by a pyridazine core substituted at position 6 with a morpholine ring and at position 3 with a 4-chlorophenylamino group. Its molecular formula is C14H15ClN4O (MW 290.75 g/mol) with a computed LogP of 2.85 and a topological polar surface area (PSA) of 50.28 Ų.

Molecular Formula C14H15ClN4O
Molecular Weight 290.75 g/mol
CAS No. 61482-96-0
Cat. No. B12906319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine
CAS61482-96-0
Molecular FormulaC14H15ClN4O
Molecular Weight290.75 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C14H15ClN4O/c15-11-1-3-12(4-2-11)16-13-5-6-14(18-17-13)19-7-9-20-10-8-19/h1-6H,7-10H2,(H,16,17)
InChIKeyKNOJHFFPMWOETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine (CAS 61482-96-0): Procurement-Relevant Baseline Profile


N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine (CAS 61482-96-0) is a synthetic heterocyclic amine belonging to the aminopyridazine class, characterized by a pyridazine core substituted at position 6 with a morpholine ring and at position 3 with a 4-chlorophenylamino group . Its molecular formula is C14H15ClN4O (MW 290.75 g/mol) with a computed LogP of 2.85 and a topological polar surface area (PSA) of 50.28 Ų . The compound is commercially available at purities ≥97% and is primarily utilized as a research chemical for kinase inhibitor discovery, CNS-targeted compound development, and as a versatile synthetic intermediate for medicinal chemistry campaigns .

Why N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine Cannot Be Substituted by In-Class Analogs


This compound occupies a distinct physicochemical niche among aminopyridazine congeners that precludes simple substitution. Replacing morpholine with chlorine (as in 6-chloro-N-(4-chlorophenyl)pyridazin-3-amine) increases LogP by 0.75 units and decreases PSA by 12.47 Ų, driving promiscuous off-target binding . Conversely, omitting the 4-chlorophenyl group (as in 6-(morpholin-4-yl)pyridazin-3-amine) shifts LogP from 2.85 to -0.11, rendering the molecule too hydrophilic for passive membrane permeation [1]. These structural features are not mere decorations; they directly control drug-likeness parameters—lipophilicity, polarity, hydrogen-bonding capacity, and three-dimensional complexity—that dictate target engagement, selectivity, metabolic stability, and safety profiles [2].

N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine: Head-to-Head Quantitative Differentiation Data


Reduced Lipophilicity (ΔLogP −0.75) versus 6-Chloro Analog Mitigates Promiscuous Off-Target Binding Risk

N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine exhibits a computed LogP of 2.85, which is 0.75 log units lower than the 6-chloro-N-(4-chlorophenyl)pyridazin-3-amine analog (LogP 3.60) . A reduction of this magnitude is pharmacologically significant: lowering LogP below 3 is a widely accepted strategy to reduce binding to non-target proteins such as serum albumin, cytochrome P450 enzymes, and the hERG channel, thereby decreasing polypharmacology and toxicity risks [1].

Lipophilicity Off-target binding Drug-likeness

Higher Polar Surface Area (PSA 50.28 Ų) versus 6-Chloro Analog (PSA 37.81 Ų) Predicts Reduced hERG Liability

The morpholine-containing target compound possesses a topological PSA of 50.28 Ų, which is 12.47 Ų greater than the 6-chloro analog (PSA 37.81 Ų) . PSA values below 60 Ų are generally permissive for blood-brain barrier penetration, while values below 50 Ų correlate with elevated hERG channel blockade risk [1]. The target compound’s PSA places it in a favorable range: high enough to avoid the hERG liability associated with very low PSA compounds, yet low enough to retain CNS permeability [1].

Polar surface area hERG Cardiotoxicity

Single Hydrogen Bond Donor (HBD=1) versus HBD=2 in 6-(4-Chlorophenyl)pyridazin-3-amine Predicts Lower Metabolic Clearance

The target compound contains only one hydrogen bond donor (the secondary amine NH) compared to two HBDs in 6-(4-chlorophenyl)pyridazin-3-amine (the primary amine NH2) . Reducing the HBD count from 2 to 1 is a recognized strategy to lower cytochrome P450-mediated oxidative metabolism, as each hydrogen bond donor can serve as a recognition element for metabolizing enzymes [1]. This difference is also relevant for intestinal absorption: compounds with HBD ≤2 exhibit improved permeability across Caco-2 monolayers [1].

Hydrogen bond donors Metabolic stability Drug design

Fraction sp3 Carbon (Fsp3 = 0.286) versus Fsp3 = 0.000 for 6-Chloro Analog Confers Greater 3D Complexity and Solubility

The morpholine ring contributes four sp3-hybridized carbons to the target compound, resulting in a fraction sp3 (Fsp3) of 0.286 (4/14 carbons) . In stark contrast, the 6-chloro-N-(4-chlorophenyl)pyridazin-3-amine analog contains no sp3 carbons (Fsp3 = 0.000) . Increasing Fsp3 is empirically correlated with improved aqueous solubility, reduced melting point, and higher clinical success rates—a phenomenon attributed to the disruption of planar crystal packing and enhanced solvation [1]. The presence of the morpholine ring also introduces a hydrogen bond acceptor (the ether oxygen) that further contributes to solubility .

Fraction sp3 Aqueous solubility Molecular complexity

Morpholine-Pyridazine Core as a Validated Kinase Inhibitor Scaffold: Evidence from SYK Inhibitor Patent

The 6-(morpholin-4-yl)pyridazin-3-amine fragment present in the target compound is recognized as a privileged scaffold for kinase inhibition. US Patent US8796270 discloses N-[6-(1H-indazol-6-yl)imidazo[1,2-a]pyridin-8-yl]-6-(morpholin-4-yl)pyridazin-3-amine as a potent spleen tyrosine kinase (SYK) inhibitor, demonstrating the ability of this core to engage the ATP-binding pocket of a clinically relevant kinase [1]. While direct bioactivity data for N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine is not yet publicly reported, the scaffold validation provides a strong rationale for its prioritization in kinase inhibitor discovery programs.

Kinase inhibitor SYK Privileged scaffold

N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine: Optimal Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Lead Generation with Reduced Off-Target Risk

The compound’s moderate LogP (2.85) and higher PSA (50.28 Ų) relative to the 6-chloro analog make it a superior starting point for kinase inhibitor discovery programs where minimizing promiscuous off-target binding is critical . Its single HBD (versus two in 6-(4-chlorophenyl)pyridazin-3-amine) further reduces metabolic liability [1]. Researchers screening against a broad kinase panel can expect cleaner hit profiles compared to more lipophilic, flat analogs .

CNS-Penetrant Compound Design Leveraging Balanced Lipophilicity and PSA

With a LogP of 2.85 and PSA of 50.28 Ų, the target compound resides within the optimal CNS drug-likeness space (LogP 1–3, PSA < 60 Ų) . This makes it a preferred scaffold for neuroscience drug discovery, where blood-brain barrier penetration is essential. The morpholine moiety provides a tertiary amine handle for further functionalization to modulate pKa and solubility without drastically altering the CNS MPO profile .

Synthesis of Focused Libraries with Enhanced 3D Complexity

The morpholine ring’s contribution of four sp3 carbons (Fsp3 = 0.286) distinguishes this compound from fully aromatic analogs that lack three-dimensional character . Purchasing this intermediate enables the rapid construction of compound libraries with higher sp3 content, which correlates with improved solubility, reduced crystal packing, and better clinical developability [1]. The reactive secondary amine (NH) at the 3-position provides a convenient anchor point for parallel derivatization .

SYK and Kinase Inhibitor Patent Expansion

Given the demonstration in US Patent US8796270 that the 6-(morpholin-4-yl)pyridazin-3-amine core is a viable SYK kinase inhibitor scaffold, this compound can serve as a key intermediate for synthesizing novel derivatives for patent expansion . The 4-chlorophenyl group provides an additional vector for SAR exploration while maintaining the core scaffold that has already demonstrated kinase engagement .

Quote Request

Request a Quote for N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.